1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine
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Overview
Description
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is an organic compound characterized by the presence of a difluorobenzo dioxole ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrolysis of a precursor compound using sodium hydroxide in ethanol, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid: Shares the difluorobenzo dioxole ring but differs in the attached functional groups.
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-yl)ethanamine hydrochloride: Similar structure but with an ethanamine group instead of propan-1-amine.
Uniqueness
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is unique due to its specific combination of the difluorobenzo dioxole ring and the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H11F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h3-5,7H,2,13H2,1H3 |
InChI Key |
ISJFILCRQRVAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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